molecular formula C16H17NO3S2 B2478035 (Z)-propyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 19375-24-7

(Z)-propyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No.: B2478035
CAS No.: 19375-24-7
M. Wt: 335.44
InChI Key: NPZNAWVJWASSOP-QBFSEMIESA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds show high thermal stability above 240°C . The absorption and emission maxima in polar and non-polar solvents were determined .

Scientific Research Applications

Antimicrobial Activity

(Z)-propyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate derivatives exhibit significant antimicrobial properties. For instance, a series of N-[5-(4-R-benzyl)thiazol-2-yl]-2-[5-(4-R1-benzylidene)-4-oxo-2-thioxotiazolidin-3-yl]acet- and propionamides showed activity against S. aureus ATCC No. 25923, demonstrating their potential in combating bacterial infections (Frolov et al., 2017).

Anticancer Activity

These compounds have shown promise in anticancer research. A particular derivative, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, exhibited significant antimitotic activity against a range of cancer cell lines, including leukemia, colon, CNS, melanoma, gastric, and breast cancers (Buzun et al., 2021).

Synthesis and Structural Studies

Structural studies of these derivatives have contributed to understanding their pharmacological potential. Investigations into supramolecular structures have revealed intricate hydrogen-bonded dimers, chains of rings, and sheets, essential for understanding their interaction mechanisms (Delgado et al., 2005).

Nonlinear Optical (NLO) Properties

These derivatives have also been explored for their nonlinear optical properties, making them suitable for applications in optoelectronic and optical devices. Research focusing on the structural manipulations and their impact on photophysical properties has been pivotal (Bensafi et al., 2021).

Antityrosinase Activity

In the field of dermatology, derivatives of this compound have shown potent antityrosinase activity, which is significant in treating conditions like hyperpigmentation (Lingjuan et al., 2012).

Anti-Inflammatory Properties

The anti-inflammatory potential of these compounds has been highlighted in various studies, demonstrating their effectiveness in reducing inflammation, which could be beneficial in treating various inflammatory diseases (Sunder & Maleraju, 2013).

Mechanism of Action

Rhodanine-3-acetic acid derivatives, which include “(Z)-propyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate”, have many biological properties. They are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors. Rhodanine-3-acetic acid derivatives also have antibacterial, antifungal, and anticancer activity .

Properties

IUPAC Name

propyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-2-10-20-14(18)8-9-17-15(19)13(22-16(17)21)11-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZNAWVJWASSOP-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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